Home > Products > Screening Compounds P117007 > 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol - 1461707-28-7

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

Catalog Number: EVT-1733484
CAS Number: 1461707-28-7
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,7-Dichloro-2H-1-benzopyran-2-ol

  • Compound Description: This compound serves as a direct precursor in the synthesis of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. It can be synthesized from either 4,6-dichloro-2-(methylthiomethoxy)cinnamaldehyde or 4,6-dichloro-2-hydroxycinnamaldehyde by reacting them with mercuric chloride in a hot aqueous acetonitrile solution. []
  • Relevance: This compound shares the core 5,7-dichloro-2H-1-benzopyran structure with the target compound, differing only in the absence of the 4-ol substituent and the double bond at the 2-position. []

4-Amido-3,4-dihydro-2H-1-benzopyran-3-ols

  • Compound Description: This class of compounds, structurally related to the potassium channel activator cromakalim, exhibits relaxant activity on guinea pig isolated tracheal spirals. [] The potency of these compounds is influenced by the substituent at the C-6 position, with trifluoromethyl being more potent than cyano, ethyl, aza, and methyl substituents. []
  • Relevance: These compounds share the core 3,4-dihydro-2H-1-benzopyran structure with 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. The presence of the 4-amido and 3-ol substituents in these compounds, while absent in the target compound, highlights their structural similarity and potential for similar biological activity. []

4-Amido-2H-1-benzopyrans

  • Compound Description: Similar to 4-amido-3,4-dihydro-2H-1-benzopyran-3-ols, this class is also related to the potassium channel activator cromakalim and displays relaxant activity in guinea pig isolated tracheal spirals. []
  • Relevance: These compounds share the core 2H-1-benzopyran structure with 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. The key difference lies in the saturation of the 3,4-dihydro ring in the target compound. Despite this, the shared benzopyran core and the presence of the 4-amido substituent suggest potential similarities in their chemical properties. []

trans-3,4-Dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol

  • Compound Description: This specific compound, resolved into its enantiomers, demonstrates that the (+)-isomer exhibits the majority of the relaxant activity in guinea pig tracheal spirals. This finding supports the stereoselective nature of the smooth muscle receptor for this class of potassium channel activators. []
  • Relevance: This compound exhibits substantial structural similarity to 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. Both share the core 3,4-dihydro-2H-1-benzopyran structure and the 3-ol substituent. The presence of different substituents at the 2, 4, and 7 positions highlights the potential for diverse biological activity within this class of compounds. []

3,4-Dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol Derivatives

  • Compound Description: This series of compounds, designed as potassium channel openers, was found to have selective coronary vasodilatory activity. [] Modifications at positions 2, 4, and 6 of the benzopyran ring were explored to optimize the selectivity for coronary blood flow over mean arterial pressure. [] Notably, compounds with two methoxymethyl groups at position 2 and a (1,6-dihydro-6-oxopyridazin-3-yl)amino group at position 4 exhibited potent and selective coronary vasodilation with an improved duration of action. []
  • Relevance: These compounds share the core 3,4-dihydro-2H-1-benzopyran-3-ol structure with 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. While the target compound has chlorine atoms at positions 5 and 7, these derivatives highlight the potential for modifications at various positions to achieve selective biological activities, including vasodilation. []

(±)-6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol (Cromacalim)

  • Compound Description: Cromakalim is a potassium channel opener with antihypertensive activity. [] Its synthesis involves the reaction of 4-cyanophenol with 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrane, which is further converted through a multi-step process to yield the desired product. [] The process is optimized to increase the yield of cromacalim. []
  • Relevance: Cromacalim shares the core 3,4-dihydro-2H-1-benzopyran-3-ol structure with 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol. Despite the presence of different substituents on the benzopyran ring, the shared core structure suggests potential similarities in their chemical properties and highlights the versatility of this scaffold for developing biologically active compounds. []
Overview

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic organic compound, specifically a derivative of benzopyran. It is characterized by two chlorine atoms located at the 5 and 7 positions of the benzopyran ring and a hydroxyl group at the 4 position. This compound is recognized for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. Its chemical formula is C_9H_6Cl_2O, and it has a molecular weight of approximately 205.06 g/mol.

Source

The compound can be synthesized through various chemical methods, primarily involving the reduction of its precursor, 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one.

Classification

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol falls under the category of heterocyclic compounds and can be classified as an organic compound with potential pharmaceutical applications due to its structural properties.

Synthesis Analysis

Methods

The synthesis of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be performed using various methods:

  1. Chemical Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride may be employed to convert the ketone to the corresponding alcohol.
  2. Biocatalytic Reduction: Ketoreductase enzymes can be utilized in conjunction with coenzymes to achieve selective reduction under mild conditions .

Technical Details

The choice of method depends on factors such as desired yield, purity, and scalability for industrial applications. The biocatalytic route is often preferred for its environmental benefits and specificity.

Molecular Structure Analysis

Structure

The molecular structure of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol features a fused benzene and pyran ring system with specific substituents that influence its reactivity and biological activity.

Data

Key structural data includes:

  • Molecular Formula: C_9H_6Cl_2O
  • Molecular Weight: 205.06 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information about the structure.
Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one.
  2. Reduction: Further reduction can modify functional groups.
  3. Substitution: Chlorine atoms may be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reagents such as potassium permanganate are used for oxidation while sodium borohydride serves as a reducing agent. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The products formed depend on the specific reagents and conditions used; for instance:

  • Oxidation yields 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one.
  • Substitution reactions can generate various derivatives with distinct functional groups.
Mechanism of Action

The mechanism of action for 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific biological targets. For example, derivatives of this compound have been shown to inhibit certain enzymes such as H+/K+-ATPase by binding to them and preventing their normal conformational changes. This inhibition can lead to therapeutic effects in conditions where these enzymes play a critical role.

Physical and Chemical Properties Analysis

Physical Properties

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol typically appears as a solid or crystalline substance. Its melting point and boiling point are not widely reported but can be determined through experimental methods.

Chemical Properties

The compound exhibits significant reactivity due to the presence of both hydroxyl and halogen substituents. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics.

Relevant data on stability indicates that it should be stored away from light and moisture to prevent degradation.

Applications

Scientific Uses

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

  1. Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  2. Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
  3. Medicine: The compound acts as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
  4. Industry: It is utilized in producing specialty chemicals and materials .

Properties

CAS Number

1461707-28-7

Product Name

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-chromen-4-ol

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2

InChI Key

UECZCGXIKKUAPT-UHFFFAOYSA-N

SMILES

C1COC2=C(C1O)C(=CC(=C2)Cl)Cl

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.